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Drug Profile and Mechanism of Action

Umbralisib (formerly marketed as Ukoniq) is an oral, small molecule dual kinase inhibitor that targets

both phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase-1 epsilon (CK1ε), representing a

novel class of targeted therapy for hematologic malignancies. The unique dual inhibition profile

differentiates umbralisib from other PI3K inhibitors, potentially offering improved therapeutic efficacy

while mitigating certain class-associated toxicities. Preclinical studies demonstrated that umbralisib exhibits

significantly enhanced selectivity for the PI3Kδ isoform compared to earlier generation inhibitors, with

more than 1,500-fold greater selectivity (Kd) for PI3Kδ over the α- and β-isoforms and approximately 225-

times greater selectivity over the γ-isoform. [1]

The PI3K/AKT signaling pathway plays a critical role in cell survival, growth, and proliferation, with

aberrant activation commonly observed in B-cell malignancies. By specifically inhibiting PI3Kδ, which is

predominantly expressed in hematopoietic cells, umbralisib disrupts essential B-cell signaling pathways that

drive migration of malignant B-cells to lymph nodes and bone marrow. Additionally, the inhibition of CK1ε

impacts protein translation of key oncogenes (including MYC, BCL2, and CCND1) and modulates elements

of the β-catenin/WNT signaling pathway, further contributing to the drug's antitumor activity. This dual
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mechanism simultaneously targets multiple pathogenic pathways in lymphoma development and

progression. [2] [1]

Phase 2 Clinical Trial Designs and Methodologies

UNITY-NHL Trial: Study in Relapsed/Refractory Indolent NHL

The UNITY-NHL trial was a pivotal phase IIb, open-label, multicohort study conducted across 120 sites in

nine countries. This comprehensive trial was designed to evaluate the efficacy and safety of umbralisib

monotherapy in patients with various relapsed or refractory (R/R) non-Hodgkin lymphomas. The trial

employed a robust methodology with specific patient cohorts for marginal zone lymphoma (MZL),

follicular lymphoma (FL), and small lymphocytic lymphoma (SLL). Eligible patients were adults (≥18 years)

with histologically confirmed B-cell indolent NHL who had exhausted prior therapies—MZL patients

required at least one prior line of therapy including an anti-CD20-based regimen, while FL and SLL patients

required at least two prior systemic therapies including an anti-CD20 monoclonal antibody and an alkylating

agent. All participants received umbralisib 800 mg orally once daily until disease progression, unacceptable

toxicity, or study withdrawal. [1]

The trial incorporated stringent inclusion criteria to ensure appropriate patient selection. Participants were

required to have measurable disease with documented progression and evidence of at least one of the

following: bulky disease (>5 cm), elevated lactate dehydrogenase, B symptoms, threatened organ function,

splenomegaly, cytopenias due to lymphoma, or effusions. Key exclusion criteria included prior anticancer

therapy within 21 days of initiation, evidence of hepatitis B virus, hepatitis C virus, or known HIV infection.

The primary endpoint was overall response rate (ORR), with secondary endpoints including time to

response, duration of response, progression-free survival, and comprehensive safety assessment. The study

mandated prophylaxis for Pneumocystis jirovecii pneumonia and antiviral therapy within 7 days before

randomization to mitigate infection risks. [1]

BTK/PI3K Intolerant CLL Trial
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A specialized phase 2 trial (NCT02742090) investigated umbralisib in chronic lymphocytic leukemia (CLL)

patients intolerant to prior Bruton tyrosine kinase (BTK) inhibitor or PI3K inhibitor therapy. This

multicenter single-arm study enrolled 51 patients who had discontinued prior kinase inhibitors due to

intolerance rather than disease progression. Intolerance was strictly defined per protocol as unacceptable

adverse events attributable to kinase inhibitor therapy despite optimal supportive care, including: ≥2 grade

≥2 nonhematological toxicities, ≥1 grade ≥3 nonhematological toxicity, ≥1 grade 3 neutropenia with

infection or fever, or any grade 4 hematological toxicities. All toxicities were required to resolve to grade ≤1

before umbralisib initiation, and patients could not have evidence of disease progression for ≥14 days

following prior kinase inhibitor discontinuation. The primary endpoint was progression-free survival, with

secondary endpoints including time to treatment failure and safety evaluation. This trial design specifically

addressed the growing clinical challenge of managing CLL patients who develop intolerance to first-

generation kinase inhibitors. [3]

Table 1: Key Characteristics of Umbralisib Phase 2 Clinical Trials

Trial Characteristic UNITY-NHL Trial [1]
BTK/PI3K Intolerant CLL Trial
[3]

Study Design Phase IIb, open-label, multicohort Phase 2, multicenter, single-

arm

Patient Population R/R MZL, FL, SLL CLL intolerant to prior BTKi or

PI3Ki

Prior Therapy
Requirements

MZL: ≥1 prior line; FL/SLL: ≥2 prior lines Discontinued prior KI due to

intolerance

Sample Size 208 51

Umbralisib Dosing 800 mg orally once daily 800 mg orally once daily

Primary Endpoint Overall Response Rate Progression-Free Survival

Key Secondary
Endpoints

Time to response, duration of response,
PFS, safety

Time to treatment failure, safety
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Trial Characteristic UNITY-NHL Trial [1]
BTK/PI3K Intolerant CLL Trial
[3]

Median Follow-up 27.7 months (efficacy), 21.4 months

(safety)

Data cutoff: September 3, 2019

Combination Therapy Trial

A phase 2 trial investigated umbralisib in combination with ublituximab and venetoclax for

relapsed/refractory mantle cell lymphoma, demonstrating the versatility of umbralisib in combination

regimens. Although full methodological details are limited in the available literature, this study represents an

important approach to developing umbralisib-based combination therapies aimed at enhancing efficacy

through synergistic mechanisms of action. [4]

Efficacy Results from Phase 2 Trials

UNITY-NHL Efficacy Outcomes

The UNITY-NHL trial demonstrated meaningful clinical activity of umbralisib in heavily pretreated

patients with indolent non-Hodgkin lymphomas. With a median follow-up of 27.7 months for efficacy

evaluation, the trial reported an overall response rate of 47.1% across the entire cohort, with tumor

reduction occurring in 86.4% of patients. The median time to response ranged from 2.7 to 4.6 months across

different lymphoma subtypes, indicating a relatively rapid onset of action. The durability of response varied

by lymphoma subtype, with the median duration of response not reached for marginal zone lymphoma, 11.1

months for follicular lymphoma, and 18.3 months for small lymphocytic lymphoma. Similarly, median

progression-free survival was not reached for MZL, 10.6 months for FL, and 20.9 months for SLL,

demonstrating clinically meaningful disease control across these difficult-to-treat populations. [1]

Efficacy in Intolerant CLL Population
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The specialized trial focusing on CLL patients intolerant to prior kinase inhibitor therapy yielded

particularly noteworthy results. With a median of 2 prior lines of therapy and 24% of patients having high-

risk del17p and/or TP53 mutation, the study reported a median progression-free survival of 23.5 months.

Remarkably, 58% of patients remained on umbralisib for a longer duration than their prior kinase inhibitor,

validating the strategy of switching to umbralisib in cases of intolerance to other targeted therapies. This

approach successfully addressed the significant clinical challenge of maintaining disease control in patients

who develop intolerance to first-generation kinase inhibitors, representing an important advancement in the

sequential treatment paradigm for CLL. [3]

Table 2: Efficacy Outcomes from Umbralisib Phase 2 Clinical Trials

Efficacy Parameter UNITY-NHL Trial Results [1]
BTK/PI3K Intolerant CLL Trial
Results [3]

Overall Response Rate 47.1% (total cohort) Not specified

Tumor Reduction Rate 86.4% Not specified

Median Time to Response 2.7-4.6 months (varies by subtype) Not specified

Median Duration of
Response

MZL: Not reached; FL: 11.1 mo;
SLL: 18.3 mo

Not specified

Median Progression-Free
Survival

MZL: Not reached; FL: 10.6 mo;
SLL: 20.9 mo

23.5 months

Treatment Continuation Not applicable 58% on umbralisib longer than
prior KI

Safety Profile and Adverse Event Management

Overall Safety Findings

The safety profile of umbralisib has been characterized as manageable, with a potentially improved

tolerability profile compared to earlier PI3K inhibitors. In the UNITY-NHL trial, 53.4% of patients
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experienced at least one grade ≥3 treatment-emergent adverse event (TEAE), with the most common being

neutropenia (11.5%) and diarrhea (10.1%). Notably, transaminase elevations (grade ≥3) occurred in 6.7%

(ALT) and 7.2% (AST) of patients, which is relatively lower than rates observed with other PI3K inhibitors.

Treatment-emergent adverse events led to umbralisib discontinuation in 15.4% of patients, and 14.9%

discontinued specifically due to treatment-related adverse events. This discontinuation rate compares

favorably to other agents in the same class, potentially attributable to umbralisib's unique selectivity profile

and dual mechanism of action. [1]

The diarrhea profile observed with umbralisib appears distinct from the colitis typically associated with

other PI3K inhibitors. Most cases were low grade and manageable with supportive care, with only 10.1% of

patients experiencing grade ≥3 diarrhea. This represents an important differentiation from earlier PI3K

inhibitors where immune-mediated colitis often necessitated treatment discontinuation. Infections were

observed but were generally consistent with those expected in a heavily pretreated lymphoma population,

with grade ≥3 pneumonia occurring in 5.3% of patients. The integrated safety analysis of 347 patients with

lymphoid malignancies treated with umbralisib in the relapsed/refractory setting demonstrated an overall

discontinuation rate due to adverse events of less than 10%, further supporting its manageable safety profile.

[1] [3]

Hepatotoxicity Monitoring and Management

Liver function abnormalities represent an important aspect of umbralisib safety management. In clinical

trials, serum enzyme elevations occurred in 15% to 35% of patients, with elevations above 5 times the upper

limit of normal (ULN) observed in 5% to 8% of patients, and occasionally above 20 times ULN (<1%).

These elevations typically arose within 4 to 12 weeks of initiating therapy and generally resolved with dose

modification or temporary discontinuation. Critically, no instances of serum enzyme elevations accompanied

by jaundice or liver-related deaths were reported in clinical trials. The mechanism underlying

hepatotoxicity is not fully understood but may involve direct toxicity to hepatocytes caused by PI3K

inhibition or changes in B-cell activity inducing autoimmunity. [5]

Based on the clinical trial experience, specific monitoring protocols were established for umbralisib

administration. The product label recommended regular monitoring of liver tests every 2 to 4 weeks during

the first six months of therapy, and every 1 to 3 months thereafter, with more frequent monitoring if serum

aminotransferase values rise. Guidance for dose management included holding umbralisib if ALT or AST

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 13 Tech Support

https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8148421/
https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8148421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8574211/
https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK597223/
https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://www.smolecule.com/products/s003178?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


values rise above 5 times ULN, with treatment resumption only after values normalize, followed by reduced

dosing with careful monitoring. Elevations of aminotransferases exceeding 20 times ULN, or appearance of

jaundice or symptoms of liver injury warranted permanent discontinuation. These structured monitoring and

management protocols allowed for the safe administration of umbralisib while mitigating the risk of

significant hepatotoxicity. [5]

Experimental Protocols and Methodologies

Patient Selection and Stratification

The methodological approach to patient selection in umbralisib trials incorporated sophisticated

stratification factors to ensure meaningful results. The UNITY-NHL trial employed histological

confirmation of B-cell indolent non-Hodgkin lymphoma subtyped according to WHO 2008 classification

criteria, with central review to ensure diagnostic accuracy. Patients were stratified by lymphoma subtype

(MZL, FL, SLL) and prior lines of therapy, creating homogeneous subgroups for analysis. The trial

specifically enrolled patients with documented progression following prior therapies, ensuring a truly

refractory population. For the MZL cohort, patients must have failed to achieve at least partial response or

experienced progressive disease after the most recent systemic regimen, confirming the treatment-resistant

nature of their disease. [1]

The CLL intolerance trial implemented stringent intolerance criteria that required comprehensive

documentation of prior adverse events leading to kinase inhibitor discontinuation. Researchers collected

detailed information on the nature, severity, timing, and management of these events, ensuring that enrolled

patients had genuine intolerance rather than disease progression as the primary reason for discontinuing prior

therapy. The protocol mandated a washout period between prior kinase inhibitor discontinuation and

umbralisib initiation, with resolution of all toxicities to grade ≤1. This methodological rigor ensured that the

study population appropriately represented the intended patient group—those with responsive disease but

unacceptable toxicity to prior targeted therapies. Additionally, the trial incorporated correlative biomarker

studies including fluorescence in situ hybridization, IGHV mutational status, and next-generation

sequencing panels performed centrally for all enrolled patients, enabling sophisticated analysis of potential

predictive factors for response. [3]
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Response Assessment Methodology

Standardized response criteria were employed across umbralisib clinical trials to ensure consistent and

reproducible efficacy evaluation. The UNITY-NHL trial utilized established lymphoma response criteria

with overall response rate defined as the sum of patients achieving partial responses (PR) and complete

responses (CR). Complete response was defined as complete disappearance of all evidence of disease and

disease-related symptoms, while partial response required regression of measurable disease (≥50% decrease

in sum of the products of diameters of index lesions) with no new disease sites. Response assessments were

conducted at predefined intervals using computed tomography (CT) scans, with additional evaluations as

clinically indicated. The consistent application of these standardized criteria ensured reliable comparison of

efficacy outcomes across different trials and patient populations. [6] [1]

Progression-free survival was rigorously defined as the interval from Cycle 1/Day 1 to the earlier of the

first documentation of definitive disease progression or death from any cause. Disease progression was

characterized by specific radiographic and clinical criteria, including appearance of any new lesion >1.5 cm

in any axis, at least a 50% increase from nadir in the sum of product diameters of index lesions, or the

greatest transverse diameter of any individual previously involved node. This meticulous approach to

defining and documenting disease progression ensured consistent endpoint evaluation across multisite trials.

For the CLL intolerance trial, response assessments followed the International Workshop on Chronic

Lymphocytic Leukemia guidelines, appropriately modified for the unique context of patients switching

therapies due to intolerance rather than progression. [6] [3]

Regulatory Status and Clinical Implications

FDA Approval and Subsequent Withdrawal

Umbralisib received accelerated approval from the U.S. Food and Drug Administration in February 2021

for the treatment of adults with relapsed or refractory marginal zone lymphoma who had received at least one

prior anti-CD20-based regimen and for relapsed or refractory follicular lymphoma after at least three prior

lines of systemic therapy. However, in a notable development, the FDA approval was voluntarily

withdrawn in June 2022 following emerging data from clinical trials demonstrating excess mortality with

umbralisib use compared to control treatments. It is important to emphasize that the reported excess
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mortality was not liver-related, though the specific causes were not fully delineated in the available literature.

This regulatory history highlights the dynamic nature of drug development and the critical importance of

ongoing post-marketing surveillance, particularly for agents receiving accelerated approval based on

preliminary evidence. [5]

Clinical Implications and Future Directions

Despite the regulatory withdrawal, the methodological approaches and clinical findings from umbralisib

phase 2 trials continue to inform drug development in hematologic malignancies. The demonstration that

switching to umbralisib can provide durable disease control in patients intolerant to other kinase inhibitors

establishes an important therapeutic strategy for managing treatment-related toxicities while maintaining

disease control. Furthermore, the unique dual inhibition profile of umbralisib continues to generate

scientific interest, particularly regarding how specific kinase inhibitor properties influence both efficacy and

safety profiles. The phase 2 trial methodology refined in umbralisib studies—including stringent intolerance

criteria, sophisticated patient stratification, and comprehensive safety monitoring—provides valuable

templates for future drug development in challenging patient populations. [3]

The umbralisib development program exemplifies the complex risk-benefit assessments inherent in

oncology drug development, particularly for patients with limited therapeutic options. The clinical trial data

demonstrated meaningful efficacy in heavily pretreated populations, with a potentially improved tolerability

profile compared to earlier PI3K inhibitors, yet ultimately raised safety concerns in controlled studies. This

experience underscores the importance of robust phase 3 confirmation trials following accelerated approval

and the need for careful individualization of therapy based on patient characteristics, prior toxicities, and

alternative treatment options. [5] [1]

Visual Appendix: Signaling Pathways and Toxicity
Management

Umbralisib Dual Mechanism of Action

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 9 / 13 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK597223/
https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8574211/
https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK597223/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8148421/
https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://www.smolecule.com/products/s003178?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


B-Cell Signaling Pathway Oncogene Regulation

Umbralisib

PI3Kdelta

Inhibits

CK1epsilon

Inhibits

AKT

Activation

OncogeneTranslation

Regulates

WntPathway

Modulates

mTOR

Activation

CellSurvival

Promotes

CellProliferation

Promotes

Click to download full resolution via product page

Diagram 1: Umbralisib's dual mechanism of action simultaneously targets PI3Kδ in B-cell signaling

pathways and casein kinase-1ε (CK1ε) in oncogene regulation, providing coordinated inhibition of multiple

pathogenic processes in B-cell malignancies.

Hepatotoxicity Management Protocol
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Diagram 2: Structured hepatotoxicity management protocol implemented in umbralisib clinical trials,

featuring graded responses to liver enzyme elevations and clear thresholds for dose modification or

discontinuation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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